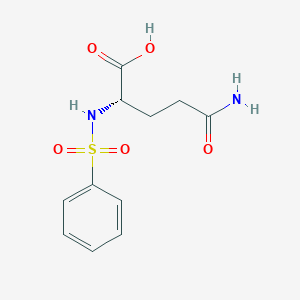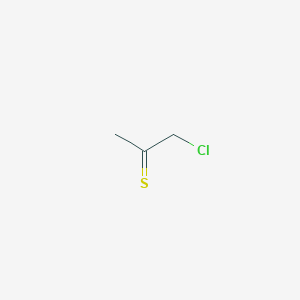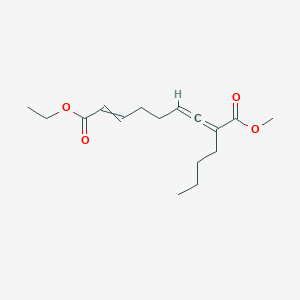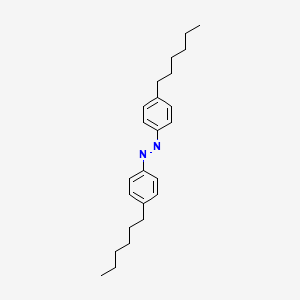![molecular formula C13H8F6O4S2 B14275107 Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- CAS No. 130875-42-2](/img/structure/B14275107.png)
Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- is a complex organic compound that features a naphthalene core substituted with a bis[(trifluoromethyl)sulfonyl]methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is through radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions . This process often requires the presence of catalysts and specific reaction conditions to ensure the successful attachment of the trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalene core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .
Applications De Recherche Scientifique
Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The naphthalene core provides a stable aromatic system that can interact with other molecules through π-π interactions and other non-covalent forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: The parent compound, which lacks the trifluoromethyl groups.
Naphthol: A hydroxylated derivative of naphthalene.
Naphthylamine: An amine derivative of naphthalene.
Uniqueness
Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]- is unique due to the presence of the bis[(trifluoromethyl)sulfonyl]methyl group, which imparts distinct chemical properties such as increased electron-withdrawing ability and enhanced stability. These properties make it particularly useful in applications requiring high reactivity and stability .
Propriétés
Numéro CAS |
130875-42-2 |
|---|---|
Formule moléculaire |
C13H8F6O4S2 |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
1-[bis(trifluoromethylsulfonyl)methyl]naphthalene |
InChI |
InChI=1S/C13H8F6O4S2/c14-12(15,16)24(20,21)11(25(22,23)13(17,18)19)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H |
Clé InChI |
BZQAOASUJNTSGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl-](/img/structure/B14275028.png)


![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)

![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)



![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B14275102.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
